molecular formula C15H27N3O11 B038806 Magau CAS No. 119059-62-0

Magau

Cat. No.: B038806
CAS No.: 119059-62-0
M. Wt: 425.39 g/mol
InChI Key: KBEQFGRCZSCJHH-JVHZDDNZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magau is a high-purity chemical reagent of significant interest in materials science and inorganic chemistry research. Its primary research value lies in its potential application as a precursor for the synthesis of novel metal-organic frameworks (MOFs) and functional coordination polymers. Researchers utilize this compound to investigate structure-property relationships in crystalline hybrid materials, with a focus on their gas storage, separation, and catalytic capabilities. The compound's mechanism of action is rooted in its coordinative unsaturated metal centers and unique organic linker, which allow for the formation of tailored porous architectures with specific surface areas and chemical functionalities. Further studies explore its utility in the development of advanced sensors and luminescent materials, leveraging its potential photophysical properties. This reagent is provided to the scientific community to facilitate innovation in the design and characterization of next-generation functional materials. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

119059-62-0

Molecular Formula

C15H27N3O11

Molecular Weight

425.39 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-(carbamoylamino)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C15H27N3O11/c1-4(21)17-7-9(23)12(6(3-20)27-13(7)18-15(16)26)29-14-11(25)10(24)8(22)5(2-19)28-14/h5-14,19-20,22-25H,2-3H2,1H3,(H,17,21)(H3,16,18,26)/t5-,6-,7-,8-,9-,10+,11+,12-,13-,14+/m1/s1

InChI Key

KBEQFGRCZSCJHH-JVHZDDNZSA-N

SMILES

CC(=O)NC1C(C(C(OC1NC(=O)N)CO)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)N)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)N)CO)OC2C(C(C(C(O2)CO)O)O)O)O

Synonyms

MAGAU
mannosyl-(1-4)-N-acetylglucosaminyl-(1-N)-urea

Origin of Product

United States

Q & A

Basic Research Questions

Q. How to formulate research questions for studying socio-legal phenomena like shareholder activism challenges?

  • Methodological Approach : Begin by identifying gaps in existing literature (e.g., Magau et al.'s 2023 study on COVID-19 impacts on shareholder activism in South Africa) and operationalize variables such as legal frameworks, stakeholder engagement, and economic disruptions. Use iterative hypothesis testing to refine questions, ensuring they are measurable and address causality (e.g., "How did pandemic-induced regulatory changes affect shareholder voting patterns?"). Ground questions in mixed-methods approaches to balance qualitative insights (e.g., case studies) with quantitative data (e.g., voting records) .

Q. What methodologies are effective for analyzing corporate governance challenges in emerging markets?

  • Methodological Approach : Combine doctrinal legal analysis (reviewing statutes and case law) with empirical methods like surveys or interviews with stakeholders (see this compound et al.'s use of qualitative case studies). For quantitative rigor, employ regression models to correlate governance variables (e.g., board diversity) with outcomes like shareholder returns. Ensure triangulation by cross-verifying findings with secondary data (e.g., annual reports) .

Q. How to design a literature review for socio-legal research on stakeholder rights?

  • Methodological Approach : Systematically search databases (e.g., JSTOR, SSRN) using Boolean operators (e.g., "shareholder activism" AND "South Africa") and prioritize peer-reviewed journals. Use citation chaining (e.g., Google Scholar's "Cited by" feature) to identify seminal works and recent updates. Critically synthesize findings to highlight contradictions (e.g., conflicting views on regulatory efficacy) and justify your research gap .

Advanced Research Questions

Q. How to integrate mixed-methods data (qualitative interviews and quantitative surveys) in studies of corporate governance?

  • Methodological Approach : Use embedded design frameworks, where qualitative data (e.g., stakeholder interviews) contextualizes quantitative results (e.g., survey responses on governance satisfaction). Apply coding techniques (e.g., NVivo for thematic analysis) and statistical tools (e.g., SPSS for correlation matrices). Address methodological biases by anonymizing participant data and pre-testing instruments for clarity .

Q. How to resolve contradictions in data from multi-stakeholder studies (e.g., conflicting accounts from shareholders and regulators)?

  • Methodological Approach : Apply discrepancy analysis by mapping contradictions to contextual factors (e.g., power dynamics, regulatory ambiguity). Use triangulation with archival data (e.g., meeting minutes) to validate claims. Advanced techniques like Q-methodology can quantify subjective perspectives, identifying consensus areas and outliers .

Q. What strategies ensure reproducibility in socio-legal research involving sensitive data (e.g., corporate litigation records)?

  • Methodological Approach : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting data collection protocols (e.g., ethical clearances, sampling criteria) and using anonymization tools. Share de-identified datasets via repositories (e.g., Zenodo) with metadata explaining variables. For qualitative data, provide anonymized interview transcripts and coding frameworks .

Data Management and Ethical Considerations

Q. How to design a data management plan (DMP) for longitudinal studies on corporate governance?

  • Methodological Approach : Structure the DMP using templates (e.g., ERC guidelines) to detail data types (e.g., surveys, legal documents), storage solutions (e.g., encrypted cloud platforms), and retention policies. Include protocols for data anonymization, especially for sensitive stakeholder information. Pre-register hypotheses and analysis plans to mitigate HARKing (Hypothesizing After Results are Known) .

Q. What are best practices for ensuring ethical compliance in cross-jurisdictional studies (e.g., South Africa and EU regulations)?

  • Methodological Approach : Conduct a comparative review of ethical guidelines (e.g., GDPR for EU data, POPIA for South Africa). Obtain dual institutional review board (IRB) approvals and document informed consent processes. Use stratified sampling to ensure representation across jurisdictions while maintaining confidentiality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.